molecular formula C8H12N2OS3 B13829318 4-Isothiazolecarboxamide, N-ethyl-3,5-bis(methylthio)-

4-Isothiazolecarboxamide, N-ethyl-3,5-bis(methylthio)-

Cat. No.: B13829318
M. Wt: 248.4 g/mol
InChI Key: DNPFXCKPTYVATJ-UHFFFAOYSA-N
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Description

N-Ethyl-3,5-bis(methylthio)-4-isothiazolecarboxamide: is an organic compound belonging to the isothiazole family. This compound is characterized by the presence of an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features ethyl and methylthio substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3,5-bis(methylthio)-4-isothiazolecarboxamide typically involves the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and nitriles, under specific conditions.

    Introduction of Methylthio Groups: The methylthio groups can be introduced via nucleophilic substitution reactions using methylthiolating agents.

    Ethylation: The ethyl group can be introduced through alkylation reactions using ethylating agents like ethyl iodide.

Industrial Production Methods

Industrial production of N-Ethyl-3,5-bis(methylthio)-4-isothiazolecarboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3,5-bis(methylthio)-4-isothiazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

N-Ethyl-3,5-bis(methylthio)-4-isothiazolecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-3,5-bis(methylthio)-4-isothiazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3,5-bis(methylthio)-4-isothiazolecarboxamide
  • N-Propyl-3,5-bis(methylthio)-4-isothiazolecarboxamide
  • N-Ethyl-3,5-bis(ethylthio)-4-isothiazolecarboxamide

Uniqueness

N-Ethyl-3,5-bis(methylthio)-4-isothiazolecarboxamide is unique due to its specific combination of ethyl and methylthio substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N2OS3

Molecular Weight

248.4 g/mol

IUPAC Name

N-ethyl-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C8H12N2OS3/c1-4-9-6(11)5-7(12-2)10-14-8(5)13-3/h4H2,1-3H3,(H,9,11)

InChI Key

DNPFXCKPTYVATJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SN=C1SC)SC

Origin of Product

United States

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